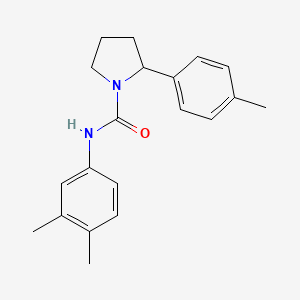
5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. This compound, also known as TPCA-1, has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid involves the inhibition of specific signaling pathways, including the nuclear factor kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. This compound inhibits the activation of NF-κB by blocking the phosphorylation of a specific protein, IKKβ, which is required for NF-κB activation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and immunomodulatory effects. Inflammation is a key component of many diseases, including cancer and autoimmune disorders. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
実験室実験の利点と制限
One of the main advantages of using 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid in lab experiments is its specificity for the NF-κB pathway. This compound has been shown to selectively inhibit the activation of NF-κB without affecting other signaling pathways. This specificity makes this compound a valuable tool for studying the role of NF-κB in various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid. One area of research is the development of this compound derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the investigation of the role of this compound in other biological processes, such as metabolism and neurodegenerative diseases. Additionally, the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases is an area of interest for future research.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound with potential therapeutic properties for the treatment of various diseases. Its specificity for the NF-κB pathway and its wide range of biochemical and physiological effects make it a valuable tool for studying the role of NF-κB in various biological processes. Further research is needed to fully understand the potential of this compound for the treatment of diseases and to develop more effective derivatives with improved pharmacological properties.
合成法
5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis uses enzymes to catalyze the formation of the compound. The most commonly used method for synthesizing this compound is chemical synthesis, which involves the reaction of 2-chloronicotinic acid with thiophene-3-carboxylic acid and ethylenediamine.
科学的研究の応用
5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid has been extensively studied for its potential therapeutic properties in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation and autoimmune disorder research, this compound has been shown to reduce inflammation and suppress the immune response.
特性
IUPAC Name |
5-(1-thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8(10-4-5-19-7-10)15-12(16)9-2-3-11(13(17)18)14-6-9/h2-8H,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDFZEUIAZRONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)NC(=O)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7560282.png)


![3-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7560295.png)

![2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B7560317.png)


![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B7560351.png)
![4-[3-(2-Hydroxyethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7560357.png)
![N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7560362.png)

![1-[(4-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7560374.png)
![3-methyl-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7560380.png)